4-Bromopyrimidine hydrochloride

Description

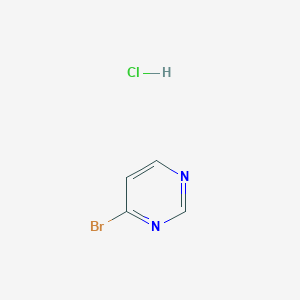

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOMOSXATZJWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-57-0 | |

| Record name | 4-Bromo-pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromopyrimidine Hydrochloride Architectures

Established Synthetic Methodologies

The synthesis of 4-bromopyrimidines can be achieved through various methods. A common approach involves the bromination of the corresponding hydroxypyrimidine using reagents like phosphorus oxybromide or a combination of phosphorus pentabromide and phosphorus tribromide. clockss.org However, these methods can be multistep. clockss.org A simpler, one-pot reaction has been developed for the synthesis of 4-bromopyrimidines. clockss.org This involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide. clockss.org Another reported method for a similar compound, 4-bromopyridine (B75155) hydrochloride, involves the reaction of 4-aminopyridine (B3432731) with bromine and sodium nitrite (B80452) in the presence of hydrobromic acid. quickcompany.in

Spectroscopic and Analytical Data

Physicochemical Characteristics

Solubility Profile

4-Bromopyrimidine (B1314319) hydrochloride is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and water. chemicalbook.comfishersci.com This solubility in both polar protic and aprotic solvents makes it versatile for use in a variety of reaction conditions.

Stability and Storage

Information regarding the stability and storage of 4-bromopyrimidine hydrochloride is limited in the provided results. However, for the analogous 4-bromopyridine hydrochloride, it is noted to be hygroscopic and should be stored at -20°C, protected from moisture and air. fishersci.com It is also incompatible with strong bases and strong oxidizing agents. fishersci.com

Applications in Chemical Synthesis

Role as a Precursor in Medicinal Chemistry

Halogenated pyrimidines, including 4-bromopyrimidine, are important precursors in the synthesis of 4-(substituted amino)pyrimidines, which are known to possess a variety of biological activities. clockss.org The 4-halo substituent is susceptible to displacement by amines, making it a key intermediate for creating libraries of potential drug candidates. clockss.org For instance, pyrimidine (B1678525) derivatives have been investigated as inhibitors of cyclin-dependent kinases. nih.gov The ability to introduce diverse functionalities at the 4-position through nucleophilic substitution makes this compound a valuable building block in medicinal chemistry programs aimed at discovering novel therapeutics. acs.org

Utility in the Development of Novel Materials

The reactivity of the C-Br bond in this compound also lends itself to applications in materials science. Through cross-coupling reactions, such as Suzuki or Stille couplings, the pyrimidine core can be incorporated into larger conjugated systems. This is a common strategy for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyrimidine ring can be used to tune the electronic properties of these materials. While direct examples using this compound were not found, the general utility of halogenated heterocycles in this field is well-established. rsc.org

Mechanistic Investigations of Reactions Involving 4 Bromopyrimidine Hydrochloride

Detailed Exploration of Electron-Transfer Pathways and Radical Intermediates

The investigation of electron-transfer (ET) pathways and the involvement of radical intermediates is crucial for understanding the mechanisms of many chemical and biological reactions involving pyrimidine (B1678525) derivatives. rsc.orgyoutube.com Radicals, species with an unpaired electron, are typically highly reactive and can participate in chain reactions consisting of initiation, propagation, and termination steps. researchgate.netnumberanalytics.comlibretexts.org The formation of radical intermediates often begins with a homolytic cleavage event, which can be induced by heat or light. libretexts.org

In the context of pyrimidine-type radicals, studies have explored their addition reactions, which are significant in understanding DNA intrastrand cross-links. rsc.org For instance, the addition of pyrimidine-type radicals to neighboring deoxyguanosines has been investigated. rsc.org These studies have revealed that the reaction pathways and their thermodynamic favorability can be significantly influenced by the local DNA structure and conformational adjustments. rsc.org

While direct studies on 4-bromopyrimidine (B1314319) hydrochloride are not extensively detailed in the provided results, the principles of radical chemistry and electron transfer are broadly applicable. researchgate.netnumberanalytics.com The presence of the bromine atom and the pyrimidine ring suggests that under appropriate conditions, such as exposure to radical initiators, 4-bromopyrimidine could form radical species. libretexts.org The reactivity of these radicals would be influenced by the electronic properties of the pyrimidine ring and the bromine substituent. libretexts.org

Computational methods, including molecular dynamics simulations and ab initio molecular orbital calculations, have been employed to explore electron tunneling pathways in complex systems like photolyase, which is involved in DNA repair. nih.gov These studies have successfully estimated electronic coupling matrix elements and electron transfer times, demonstrating the power of computational chemistry in elucidating ET mechanisms. nih.gov Such approaches could, in principle, be applied to model potential electron-transfer reactions involving 4-bromopyrimidine hydrochloride.

The general reactivity of radicals includes processes like abstraction, disproportionation, β-cleavage, dimerization, and addition to π systems. libretexts.org The specific pathways that a 4-bromopyrimidine radical might follow would depend on the reaction conditions and the nature of other present species.

Unraveling Nucleophilic Aromatic Substitution (SNAr) Dynamics on Brominated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic and heteroaromatic compounds, including brominated pyrimidines. nih.gov This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. The mechanism is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination pathway. pressbooks.publibretexts.org

The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the bromine atom in 4-bromopyrimidine, making the C4 position susceptible to substitution. The positions activated for SNAr in the pyridine (B92270) ring, and by extension the pyrimidine ring, are those ortho and para to the nitrogen atom(s) (positions 2, 4, and 6). researchgate.net

The SNAr mechanism involves the following key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. libretexts.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring through resonance. researchgate.net

Leaving Group Departure: The leaving group (bromide ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. libretexts.org

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reactions.

The nature of the leaving group: Good leaving groups, such as halides, facilitate the reaction.

The presence of electron-withdrawing groups: These groups activate the ring towards nucleophilic attack.

In the case of 4-bromopyrimidine, the two nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the C4 position for nucleophilic substitution. This makes 4-bromopyrimidine a valuable precursor for synthesizing a variety of 4-substituted pyrimidines by reacting it with different nucleophiles like amines, thiols, and alcohols. clockss.orgnih.gov For instance, the reaction of 4-bromopyrimidines with amines is a common method to produce 4-(substituted amino)pyrimidines. clockss.org

Protonation Effects on Reaction Profiles and Intermediate Stabilization

Protonation plays a critical role in many chemical reactions by altering the electronic properties of molecules, thereby influencing reaction rates and the stability of intermediates. nih.govnih.gov In the context of heterocyclic compounds like pyrimidine, the nitrogen atoms are basic and can be protonated by acids.

For this compound, the pyrimidine ring is already protonated. This protonation has a significant impact on its reactivity. The positive charge on the protonated pyrimidine ring further enhances its electron-deficient character, making it even more susceptible to nucleophilic attack. This increased electrophilicity facilitates reactions like nucleophilic aromatic substitution (SNAr).

The hydrochloride salt form of 4-bromopyrimidine is often used in synthesis. guidechem.comchemicalbook.com To use 4-bromopyrimidine as a nucleophile itself, it typically needs to be neutralized, for example, by treatment with a base like sodium bicarbonate. researchgate.net

Theoretical studies on other nitrogen-containing heterocycles, such as 2-pyridone, have shown that protonation can significantly affect electronic transition energies and the potential energy surfaces of excited states. nih.gov Protonation can lead to substantial blue shifts in electronic transitions and can alter the dissociative nature of certain excited states. nih.gov

In enzyme-catalyzed reactions involving cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), the protonation state of the pyridine nitrogen is crucial for catalysis. nih.gov A protonated pyridine ring can act as an electron sink, stabilizing carbanionic intermediates through resonance. nih.gov Molecular dynamics simulations have been used to study how the protonation state of different groups on a substrate affects protein dynamics and the creation of a suitable environment for chemical reactions. nih.gov These studies highlight the principle that protonation can modulate charge distribution and enhance or weaken interactions between molecules, which is a fundamental concept applicable to the reactivity of this compound. nih.gov

The enhanced reactivity of nitriles towards nucleophiles in the presence of acids, particularly hydrogen halides, is a known phenomenon that has been utilized in the synthesis of pyrimidines. clockss.org For example, the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide is used to produce 4-bromopyrimidines. clockss.org This demonstrates the catalytic role of protonation in facilitating key bond-forming steps.

Computational Probing of Transition States and Energy Landscapes

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, allowing for the detailed exploration of transition states and energy landscapes. mit.edunih.gov These methods provide insights into the energetics and geometries of transient species that are often difficult or impossible to observe experimentally.

For reactions involving pyrimidine derivatives, computational studies have been used to elucidate mechanisms and predict reactivity. For example, in the study of addition reactions between pyrimidine-type radicals and deoxyguanosines, computational methods were used to determine that certain reaction pathways require significant conformational adjustments and have high positive reaction free energy requirements, making them thermodynamically unfavorable. rsc.org

In the context of SNAr reactions on pyridines, which are structurally related to pyrimidines, computational analysis of the "virtual frontier-electron densities" can explain the reactivity at different positions. researchgate.net Such calculations can show why positions 2 and 4 are more reactive towards nucleophilic attack than positions 3 and 5. researchgate.net

Furthermore, computational models are used to study the electronic states of molecules like pyrimidine, providing information on their electronic transitions and the nature of their excited states. rsc.org This knowledge is crucial for understanding photochemical reactions.

The stability of reaction intermediates and the energy barriers of transition states can be calculated using various quantum chemical methods. For instance, researchers have used computational modeling to guide the synthesis of complex molecules by prescreening potential reactants and predicting which pairs will react successfully. mit.edu This approach can accelerate the discovery of new synthetic routes and avoid costly trial-and-error experimentation. mit.edu

Molecular simulation studies are also employed to analyze the stability of docked complexes, for example, in drug design research involving pyrimidine hybrids as kinase inhibitors. nih.gov These simulations can confirm the interactions predicted by docking studies and provide a more dynamic picture of the binding. nih.gov

While specific computational studies on the transition states and energy landscapes of reactions of this compound were not found in the search results, the established methodologies are clearly applicable. Such studies could provide a detailed understanding of its reaction mechanisms, including SNAr, potential radical reactions, and the influence of protonation on its reactivity profile.

Sophisticated Derivatization and Functionalization Strategies of 4 Bromopyrimidine Hydrochloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromopyrimidine (B1314319) serves as an excellent substrate for these transformations. libretexts.org The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle. libretexts.org

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is a widely used method for creating C-C bonds. libretexts.orglibretexts.org This reaction has been successfully applied to pyrimidine systems to synthesize 4-arylpyrimidines. rsc.orgresearchgate.net In a typical procedure, 4-bromopyrimidine is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. researchgate.netarkat-usa.org For instance, catalyst systems like Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with K₃PO₄ have been found to be effective. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been developed, sometimes using water as a solvent, which offers a more environmentally benign approach. researchgate.net

| Catalyst/Ligand | Base | Solvent | Substrate | Product | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | 4-chloro-6-substituted pyrimidines | 4,6-disubstituted pyrimidines | Acceptable | researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | Water | 4-Pyrimidyl Tosylates | 4-Arylpyrimidines | 97 | researchgate.net |

Table 1. Examples of Suzuki-Miyaura Coupling Conditions for Pyrimidine Derivatives.

The versatility of palladium catalysis extends beyond Suzuki-Miyaura coupling, enabling the introduction of various other functionalities onto the pyrimidine core using 4-bromopyrimidine. These reactions significantly broaden the scope of accessible derivatives. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. It has been employed to synthesize 5-alkynyl-pyrazolo[1,5-a]pyrimidines from the corresponding bromo-derivatives, demonstrating its utility for creating C(sp)-C(sp²) bonds in heterocyclic systems. nih.gov

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This method has been used to couple 3-bromopyridine (B30812) with styrene, a transformation that is analogously applicable to 4-bromopyrimidine. arkat-usa.org

Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds by coupling an amine with an organic halide. It represents a key strategy for synthesizing aminopyrimidines, which are prevalent in medicinal chemistry. acs.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. It is another effective method for generating C-C bonds and has been widely used in the synthesis of complex molecules. acs.org

Research continues to yield novel cross-coupling methods that offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Coupling with Potassium Alkyltrifluoroborates: As an alternative to boronic acids, potassium alkyltrifluoroborates have been used in Suzuki-Miyaura-type reactions with various alkenyl bromides. nih.gov These reagents are often stable, crystalline solids, which can simplify handling and purification. nih.gov

Cross-Electrophile Coupling: These methods couple two different electrophiles, often an aryl halide and an alkyl halide, using a dual catalytic system (e.g., Nickel and Cobalt) and a reductant. nih.gov This approach avoids the need to pre-form organometallic reagents, offering a more direct route to alkylated arenes and heterocycles. nih.gov

Advanced Catalyst Systems: The development of highly active and robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or palladacycles, allows for the coupling of less reactive electrophiles (like aryl chlorides) and can lead to higher turnover numbers and milder reaction conditions. libretexts.orgnih.gov

Directed Ortho-Metalation and Lithiation Approaches for Pyrimidine Modification

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) on an aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile. wikipedia.org

In the case of 4-bromopyrimidine, the reaction with an alkyllithium reagent like n-butyllithium or t-butyllithium does not typically result in deprotonation. Instead, a much faster process known as halogen-lithium exchange occurs. sciencemadness.org This reaction is incredibly rapid, even at very low temperatures (e.g., -78°C), and results in the formation of a 4-lithiopyrimidine intermediate and an alkyl bromide. sciencemadness.orgyoutube.com

This in-situ generated 4-lithiopyrimidine is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce functionality specifically at the C4 position. A one-flow synthesis method has been developed where 4-bromopyridine (B75155) hydrochloride is neutralized and subjected to halogen-lithium exchange and subsequent reaction with an electrophile, all within seconds in a microreactor. thieme-connect.com This technique is highly efficient and avoids the decomposition of the unstable, free 4-bromopyridine. thieme-connect.com

Advanced C-H Functionalization Strategies and Remote Activation

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates like organic halides. While direct C-H activation on 4-bromopyrimidine itself is challenging, advanced strategies involving remote activation on related pyrimidine scaffolds highlight the potential pathways for functionalization.

Remote C-H activation involves functionalizing a C-H bond that is not adjacent to a directing group. acs.orgepa.gov This is often achieved by designing a template or directing group that creates a large macrocyclic pre-transition state, allowing the catalyst to reach a distal C-H bond. acs.org For example, palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine cores have been achieved, demonstrating regioselective functionalization at a position remote from the directing amine group. rsc.org Similarly, regiodivergent C-H arylation of pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to be controllable by the choice of catalyst, targeting different positions on the heterocyclic core. nih.gov These principles could be applied to derivatives of 4-bromopyrimidine, where a functional group, itself introduced via cross-coupling, could serve as a directing group for subsequent remote C-H activation at other sites on the pyrimidine ring.

Selective Substitution Reactions for Diversified Pyrimidine Derivatives

The bromine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C4 position, making the bromide a good leaving group. clockss.org This reactivity is a cornerstone for creating diverse pyrimidine derivatives.

This pathway allows for the straightforward introduction of a variety of heteroatom nucleophiles. nih.govresearchgate.net A wide range of nucleophiles can be employed, leading to a library of C4-substituted pyrimidines. The reaction is often carried out by simply heating the 4-bromopyrimidine with the desired nucleophile, sometimes with an added base to neutralize the HBr byproduct.

| Nucleophile (Nu-H) | Resulting Functional Group | Product Class | Ref |

| R-NH₂ (Amine) | -NHR | 4-Aminopyrimidine | clockss.org |

| R-OH (Alcohol) | -OR | 4-Alkoxypyrimidine | nih.gov |

| Ar-OH (Phenol) | -OAr | 4-Aryloxypyrimidine | nih.gov |

| R-SH (Thiol) | -SR | 4-Alkylthiopyrimidine | frontiersin.org |

Table 2. Examples of Selective Substitution Reactions on 4-Halopyrimidines.

Catalytic Applications and the Role of 4 Bromopyrimidine Hydrochloride in Catalysis Research

Design and Synthesis of Pyrimidine-Based Ligands for Transition Metal Catalysis

The pyrimidine (B1678525) scaffold is a crucial component in the design of ligands for transition metal catalysis due to its strong coordination properties. 4-Bromopyrimidine (B1314319) hydrochloride is an important starting material for creating these ligands. The bromo-substituent allows for various cross-coupling reactions, enabling the attachment of other coordinating groups to the pyrimidine ring.

One common strategy involves the use of 4-bromopyrimidine in Suzuki, Stille, or Heck coupling reactions to introduce aryl, alkyl, or other functional groups that can coordinate with transition metals. guidechem.com For instance, a series of substituted pyrimidines have been synthesized by reacting 1-(4-bromophenyl)-3-thiazol-5-yl-prop-2-en-1-one with different amidine hydrochlorides to form the pyrimidine core, which can then be further functionalized. researchgate.net Another approach describes the synthesis of a pyrimidine-based bis-tridentate metal ligand where the pyrimidine core is constructed through the cyclization of an amidine and a substituted propenone, followed by a Stille coupling to attach terminal pyridyl units. researchgate.net

The development of chiral pyridine-derived ligands has also gained significant attention. acs.org While direct examples using 4-bromopyrimidine hydrochloride are not extensively detailed in the provided results, the general principles of ligand design suggest its utility. For example, the synthesis of novel 5-bromo-pyrimidine derivatives starting from 5-bromo-2,4-dichloro pyrimidine highlights the multistep synthetic routes that can be employed to create complex pyrimidine-based structures for various applications, including as potential ligands. nih.gov

Research has also focused on creating ligands for specific catalytic applications, such as pyrrolo[2,3-d]pyrimidine derivatives for palladium-catalyzed C-H arylation. researchgate.net These complex ligands are often synthesized through multi-step processes where a halogenated pyrimidine is a key intermediate.

| Starting Material/Core | Synthesis Method | Resulting Ligand Type | Potential Catalytic Application |

| 4-Bromopyrimidine | Suzuki, Stille, Heck coupling | Functionalized Pyrimidines | Cross-coupling reactions |

| 1-(4-bromophenyl)-3-thiazol-5-yl-prop-2-en-1-one and amidine hydrochlorides | Cyclization | Substituted Pyrimidines | General transition metal catalysis |

| Amidine and substituted propenone | Cyclization and Stille coupling | Bis-tridentate Pyrimidine Ligands | Coordination chemistry |

| 5-Bromo-2,4-dichloro pyrimidine | Multi-step synthesis | Complex Bromo-pyrimidine derivatives | Tyrosine kinase inhibition, potential for catalysis |

Mechanistic Role of this compound in Catalytic Cycles

This compound can play several roles within a catalytic cycle. Primarily, it serves as a substrate that is transformed into a more complex molecule. The bromine atom is a key functional group that allows the molecule to participate in various cross-coupling reactions.

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the catalytic cycle begins with the oxidative addition of the 4-bromopyrimidine to a low-valent palladium catalyst. This step forms a palladium-pyrimidine intermediate. Subsequently, transmetalation with an organoboron or organotin reagent occurs, followed by reductive elimination to yield the final coupled product and regenerate the active palladium catalyst. guidechem.com

Recent advancements have also explored the use of pyrimidine derivatives in photoredox catalysis. In these reactions, a photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process. youtube.comprinceton.eduacs.org For instance, in a reductive dehalogenation reaction, the excited photocatalyst can reduce the 4-bromopyrimidine, leading to the formation of a pyrimidinyl radical and a bromide anion. This radical can then participate in subsequent bond-forming reactions. princeton.edu

The mechanism of photoredox C-H arylation of heteroaryl diazonium salts has been studied, providing a plausible mechanism that involves a photocatalytic cycle where the excited photocatalyst initiates a radical process. acs.org Although this example does not directly use this compound, it illustrates the type of catalytic cycles in which halogenated heterocycles can participate.

Photoredox Catalysis and its Application in Halogenated Heterocycle Transformations

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions using visible light. sigmaaldrich.com This approach is particularly relevant for the functionalization of halogenated heterocycles like 4-bromopyrimidine.

One key application is the C-H arylation of heteroarenes. While specific examples detailing the direct use of this compound as the substrate in a photoredox C-H arylation were not found in the search results, related transformations have been reported. For example, the photoredox C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates has been achieved using eosin (B541160) Y disodium (B8443419) salt as a photocatalyst under green light irradiation. acs.orgnih.gov This suggests that pyrimidine derivatives can be suitable substrates for such transformations.

Furthermore, metal-free photochemical arylation of pyrimidines has been demonstrated, where pyrimidinyl radicals are generated under UVA irradiation, leading to the formation of hetero-biaryl derivatives. rsc.org Another study reports a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation of (6-phenylpyridin-2-yl)pyrimidines using phenyldiazonium tetrafluoroborate (B81430) as the aryl source, induced by LED light. rsc.org

The general principle of photoredox catalysis often involves the generation of radical intermediates from substrates like 4-bromopyrimidine. sigmaaldrich.com The excited photocatalyst can either oxidize or reduce the substrate, initiating a cascade of reactions. For instance, the reductive quenching of an excited photocatalyst by an amine can generate a radical cation, which can then lead to the formation of an α-amino radical. acs.org Conversely, an excited photocatalyst can be reductively quenched by a suitable donor, and the resulting reduced photocatalyst can then transfer an electron to a substrate like 4-bromopyrimidine, causing dehalogenation and the formation of a pyrimidinyl radical.

| Substrate/System | Catalyst System | Transformation | Key Features |

| 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates | Eosin Y disodium salt (photocatalyst) | C-H Arylation | Metal-free, green light irradiation. acs.orgnih.gov |

| Pyrimidines | None (UVA irradiation) | Arylation | Metal-free, generation of pyrimidinyl radicals. rsc.org |

| (6-Phenylpyridin-2-yl)pyrimidines | Pd-catalyst, Ru-photocatalyst | C-H Arylation | LED-induced, dual catalytic system. rsc.org |

Lewis Acid-Catalyzed Reactions Involving Pyrimidine Derivatives

Lewis acid catalysis is a fundamental strategy in organic synthesis, where a Lewis acid activates an electrophile by coordinating to a basic site, thereby facilitating nucleophilic attack. youtube.com In the context of pyrimidine chemistry, Lewis acids can be employed to promote various transformations.

A notable application is the Lewis acid-catalyzed synthesis of 4-aminopyrimidines from acrylonitrile, which offers a scalable and industrially viable route to biologically important molecules like vitamin B1. researchgate.net This method avoids the use of carcinogenic chemicals and costly derivatization steps.

While direct Lewis acid-catalyzed reactions starting with this compound are not explicitly detailed, the principles can be extended. For instance, the nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to a Lewis acid. This coordination can enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

In a broader context, Lewis acids have been used in combination with other catalysts to achieve novel reactivity. For example, a nickel/Lewis acid co-catalytic system has been developed for the alkylation of pyridone derivatives. nih.gov This dual catalytic approach could potentially be applied to pyrimidine systems.

Furthermore, the mechanism of Lewis acid-catalyzed hetero-Michael addition reactions has been investigated, revealing that in some cases, protons generated from the hydrolysis of the Lewis acid are the true catalytic species. nih.gov This highlights the importance of understanding the reaction conditions and the nature of the Lewis acid used.

| Reaction Type | Lewis Acid Catalyst | Substrate Class | Product Class |

| Condensation | Not specified (general method) | Acrylonitrile | 4-Aminopyrimidines. researchgate.net |

| Alkylation | Nickel/Lewis Acid | Pyridone derivatives | Alkylated Pyridones. nih.gov |

| Hetero-Michael Addition | Various metal ions | α,β-Unsaturated ketones | Adducts with N, O, S, and C nucleophiles. nih.gov |

Computational Chemistry and Theoretical Studies of 4 Bromopyrimidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 4-bromopyrimidine (B1314319). wikipedia.org These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity. nih.gov

Detailed investigations into the electronic structure of halogenated pyrimidines, including isomers like 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866), have been conducted using ultraviolet photoelectron spectroscopy combined with quantum chemical methods. tandfonline.com Assignments for the features in the photoelectron spectra are made by comparing them with vertical ionization energies calculated using methods such as the partial third-order quasiparticle approximation and corrected Density Functional Theory (DFT) based on the B3LYP functional. tandfonline.com

Studies on 2-bromopyrimidine and 5-bromopyrimidine show that the highest occupied molecular orbitals (HOMOs) are typically of π character, while the lowest unoccupied molecular orbitals (LUMOs) are π* orbitals. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. For halogenated pyrimidines, the position and nature of the halogen substituent significantly influence the energies of these frontier orbitals. mdpi.comnih.gov

The ionization energies for pyrimidine (B1678525) and its bromo-derivatives have been calculated and compared with experimental data. These calculations help in understanding the efficiency of the ionization process upon electron impact. mdpi.com

Table 1: Calculated First Ionization Energies for Pyrimidine and its Bromo-Derivatives

| Compound | First Ionization Energy (eV) |

|---|---|

| Pyrimidine | 9.804 |

| 5-Bromopyrimidine | 9.865 |

| 2-Bromopyrimidine | 9.911 |

Data sourced from studies using the binary-encounter-Bethe (BEB) model. mdpi.com

Reactivity descriptors derived from quantum chemical calculations, such as electronic chemical potential, chemical hardness, and global electrophilicity, offer quantitative measures of a molecule's reactivity. mdpi.com For instance, the global electrophilicity index can categorize a compound as a strong, moderate, or marginal electrophile, providing insights into its potential interactions with biological nucleophiles. mdpi.com

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the most plausible reaction pathways. nih.gov

While specific DFT studies on the reaction mechanisms of 4-bromopyrimidine hydrochloride are not widely documented, research on analogous systems provides a framework for understanding its potential reactivity. For example, DFT calculations have been employed to study the photoselective catalytic reduction of 4-bromobenzaldehyde (B125591) in different solvents. nih.gov These studies reveal how the solvent environment can dictate the reaction pathway, leading to either debromination or reduction of another functional group. nih.gov Such insights are crucial for predicting the behavior of 4-bromopyrimidine in different chemical environments.

In the context of synthesizing more complex heterocyclic systems, DFT has been used to compare different plausible mechanistic routes. For the formation of pyrazolo[3,4-d]pyrimidine-4-amines from a pyrazoloformimidate precursor, DFT calculations showed that a pathway involving nucleophilic attack on a cyano group followed by cyclization is energetically more favorable than a route involving a Dimroth rearrangement. researchgate.net This predictive power is invaluable for optimizing synthetic strategies for derivatives of 4-bromopyrimidine.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions over time. nih.govwiley.com This technique is particularly useful for understanding how a molecule like this compound might interact with biological targets such as proteins or nucleic acids.

MD simulations can reveal the preferred conformations of flexible molecules and the energetic barriers between them. wiley.comnih.gov For drug-like molecules, understanding the conformational preferences is key to predicting their binding modes to receptor sites. Although detailed MD studies specifically for this compound are sparse, the methodology has been extensively applied to other heterocyclic systems. For example, MD simulations have been used to study the binding of inhibitors to tyrosine kinases, revealing that conformational selection plays a crucial role in binding specificity. nih.gov

The study of intermolecular interactions is another strength of MD simulations. dovepress.com These simulations can quantify interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between a ligand and its binding partner. In the context of drug design, amorphous solid dispersions are often used to improve the solubility of poorly soluble drugs, and MD simulations can elucidate the critical intermolecular interactions between the drug and the polymer matrix that stabilize the amorphous state. dovepress.com For this compound, MD could be used to simulate its interaction with water molecules to understand its solvation properties or with a target protein to analyze the stability of the protein-ligand complex.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For halogenated pyrimidines, theoretical calculations have been successfully used to assign features in their vacuum ultraviolet (VUV) photoabsorption spectra. rsc.org Comparisons between the spectra of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine show that halogenation significantly affects the electronic transitions, particularly at higher energies. rsc.org While lower energy absorption bands show minor shifts and some changes in vibrational progressions, the spectra become progressively more dissimilar at higher photon energies, indicating that photoabsorption becomes remarkably halogen-specific. rsc.org

DFT calculations are also a standard method for predicting vibrational spectra. Theoretical IR spectra, often scaled by an empirical factor, can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing support for structural assignments made from experimental 1H and 13C NMR spectra. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Brominated Heterocycle

| Spectroscopic Data | Experimental Value | Theoretical Value (Method) |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Varies by proton | Calculated via GIAO-DFT |

| ¹³C NMR Chemical Shift (ppm) | Varies by carbon | Calculated via GIAO-DFT |

| FT-IR Vibrational Frequencies (cm⁻¹) | Specific peak values | Calculated via DFT (e.g., B3LYP) |

This table represents the types of data that can be compared. Specific values are highly dependent on the exact molecule and computational parameters. researchgate.net

In Silico Modeling of Molecular Interactions for Scaffold Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov In silico modeling plays a crucial role in designing new drugs based on this and other scaffolds by predicting how modifications to the core structure will affect binding to a biological target. mdpi.comnih.gov

Scaffold hopping is a common strategy in drug design where the core of a known active molecule is replaced by a different chemical moiety to discover new chemotypes with improved properties. nih.gov Computational tools are essential for identifying suitable replacement scaffolds. In silico methods like molecular docking can predict the binding orientation of a designed molecule within the active site of a target protein. nih.govresearchgate.net For example, molecular docking simulations of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives have been used to explore their binding patterns within cyclin-dependent kinases (CDKs), guiding the design of potent inhibitors. nih.govresearchgate.net

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to evaluate the drug-like properties of designed compounds at an early stage. mdpi.commdpi.com By calculating parameters such as solubility, permeability, and potential for inhibition of cytochrome P450 enzymes, researchers can prioritize compounds with more favorable pharmacokinetic profiles for synthesis and experimental testing. mdpi.com For derivatives of 4-bromopyrimidine, these in silico tools would be vital for optimizing the scaffold to achieve both high potency and good drug-like properties.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Bromopyrimidine (B1314319) hydrochloride in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

For the pyrimidine (B1678525) ring system, proton (¹H) NMR chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the bromine atom. The proton on the carbon atom situated between the two nitrogen atoms (C2-H) is typically the most deshielded and appears furthest downfield. The other ring protons' shifts are dictated by their position relative to the nitrogen and bromine atoms. For pyrimidine itself, the proton signals appear at approximately δ 9.26 (C2-H), 8.78 (C4/6-H), and 7.36 (C5-H) ppm. chemicalbook.com For 4-Bromopyrimidine hydrochloride, protonation of one of the ring nitrogens would further deshield the adjacent protons.

In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the electronegative nitrogen atoms exhibit downfield shifts. The carbon atom bearing the bromine (C4) would be significantly influenced by the halogen's electronegative and anisotropic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrimidine Derivatives Note: Specific experimental data for this compound is not widely available. The following table provides data for the parent pyrimidine to illustrate typical chemical shifts.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| Pyrimidine | ¹H | H-2 | 9.26 |

| H-4, H-6 | 8.78 | ||

| H-5 | 7.36 | ||

| ¹³C | C-2 | 159.8 | |

| C-4, C-6 | 157.4 | ||

| C-5 | 122.1 |

For more complex pyrimidine derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are invaluable. nih.gov These methods correlate signals from different nuclei, providing unambiguous assignments and detailed structural information.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon. Recent advances have enabled the use of ultrafast HSQC methods to monitor complex reactions, such as the synthesis of pyrimidines, in real-time. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and for piecing together different fragments of a molecule, confirming the substitution pattern on the pyrimidine ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining stereochemistry and regiochemical assignments in complex derivatives. nih.gov

These multidimensional experiments are essential for confirming the structure of novel or complex pyrimidine derivatives synthesized from precursors like this compound. nih.govmdpi.com

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. wikipedia.org In the solid state, anisotropic interactions, which are averaged out in solution, significantly broaden NMR signals. acs.org Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra.

For this compound, ssNMR can be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Determine the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal.

Probe intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the pyrimidine nitrogens.

Study molecular dynamics, such as ring-flipping or substituent rotation, within the crystal lattice. colab.ws

Deuterium (²H) ssNMR, in particular, is a powerful tool for investigating molecular dynamics in detail. colab.ws

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The mass spectrum of this compound would be expected to show a characteristic molecular ion peak [M]⁺. A key feature would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with roughly equal intensities. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the ion.

Electron impact (EI) ionization is a common technique that imparts significant energy to the molecule, causing the molecular ion to fragment in predictable ways. The fragmentation of the pyrimidine ring often involves the loss of small, stable molecules. For this compound, expected fragmentation pathways could include:

Loss of the bromine radical (•Br), leading to a pyrimidinyl cation.

Loss of hydrogen cyanide (HCN) from the ring.

Cleavage of the pyrimidine ring into smaller charged fragments.

The study of fragmentation patterns in related molecules, such as 5-bromouracil, shows that the cleavage of the base ring is a dominant fragmentation channel. researchgate.net The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the identity of the compound.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of 4-Bromopyrimidine Note: This table is predictive, based on the structure and known fragmentation patterns of similar compounds.

| Ion Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₄H₃N₂Br]⁺ | 158 | 160 | Molecular Ion (M⁺) |

| [C₄H₃N₂]⁺ | 79 | - | Loss of •Br |

| [C₃H₂N]⁺ | 52 | - | Loss of •Br and HCN |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" for the compound.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, wagging). Key expected absorptions for this compound include:

N-H stretching: A broad band in the region of 2700-3300 cm⁻¹ corresponding to the protonated nitrogen of the hydrochloride salt.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=N and C=C stretching: Ring stretching vibrations for the pyrimidine core are expected in the 1400-1650 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretch is a low-energy vibration, typically found in the 500-650 cm⁻¹ range.

Ring vibrations: In-plane and out-of-plane ring bending modes provide a characteristic fingerprint in the region below 1000 cm⁻¹.

Studies on related molecules like 2-hydroxy-4-methyl pyrimidine hydrochloride confirm the presence of these characteristic vibrational modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For 4-Bromopyrimidine, Raman spectroscopy would be useful for observing:

Symmetric ring breathing modes, which are often strong and characteristic in aromatic systems. acs.org

C-Br stretching vibrations.

Other skeletal vibrations of the pyrimidine ring.

Comparing the vibrational spectra of pyrimidine in different states (e.g., liquid vs. crystal) or environments (e.g., in a hydrogen-bonding solvent) reveals shifts in vibrational frequencies. acs.orgnih.gov These shifts provide information about intermolecular interactions, such as the C-H···N hydrogen bonds that can form in the crystalline state. acs.orgnih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

While a specific crystal structure for this compound is not publicly documented, analysis of other pyrimidine derivatives provides insight into the expected structural features. mdpi.comnih.govresearchgate.netcas.cz X-ray analysis would unambiguously confirm:

The planarity of the pyrimidine ring.

The precise bond lengths and angles, showing the influence of the electronegative nitrogen atoms and the bromo-substituent.

The location of the hydrochloride proton, confirming which nitrogen atom is protonated.

The details of the supramolecular architecture, including hydrogen bonding between the pyrimidine N-H⁺ donor and the Cl⁻ acceptor, as well as other potential interactions like C-H···N bonds or π-π stacking between adjacent pyrimidine rings. researchgate.netcas.cz

These intermolecular forces dictate the crystal packing and influence the material's physical properties.

Interactive Data Table: Typical Bond Lengths in Pyrimidine Derivatives from Crystallographic Data Note: Values are generalized from studies on various pyrimidine derivatives and may vary.

| Bond Type | Typical Length (Å) |

| C-N (in ring) | 1.32 - 1.37 |

| C-C (in ring) | 1.37 - 1.41 |

| C-H | ~0.95 - 1.08 |

| C-Br | ~1.85 - 1.90 |

Chiroptical Spectroscopy for Chirality Assessment in Derivatized Pyrimidines

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. cas.czvanderbilt.eduacs.org These methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

This compound itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit a signal in any chiroptical spectroscopy experiment.

However, this compound is a valuable synthetic building block for creating more complex, chiral pyrimidine derivatives. If a chiral center is introduced into a molecule derived from 4-bromopyrimidine (for example, by substitution with a chiral side chain), chiroptical spectroscopy becomes an essential tool. alfa-chemistry.com The applications include:

Determining Absolute Configuration: By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations, the absolute three-dimensional arrangement (R/S configuration) of the chiral centers can be unambiguously determined. acs.org

Conformational Analysis: Chiroptical signals are highly sensitive to the molecule's conformation. These techniques can be used to study the preferred solution-state shapes of flexible chiral pyrimidine derivatives. acs.org

Studying Supramolecular Chirality: Chirality can also arise from the self-assembly of molecules into higher-order structures. Chiroptical methods can detect the formation of such chiral aggregates. alfa-chemistry.com

While the starting material is achiral, its derivatives play roles in fields where chirality is critical, and chiroptical spectroscopy provides the means to analyze and confirm that chirality.

Integration of 4 Bromopyrimidine Hydrochloride in Functional Materials Research

Precursors for Organic Electronic and Optoelectronic Materials

The pyrimidine (B1678525) ring, with its electron-deficient nature, is a critical component in the development of high-performance organic electronic and optoelectronic materials. tandfonline.com This characteristic is beneficial for creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport and light emission in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.comnih.gov 4-Bromopyrimidine (B1314319) hydrochloride is an important precursor for introducing the pyrimidine moiety into conjugated polymer backbones and small molecules. guidechem.comfishersci.com The bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the extension of conjugation and the construction of complex molecular architectures. guidechem.com

Research into pyrimidine-based materials has demonstrated their potential in various optoelectronic applications. For instance, π-conjugated polymers incorporating pyrimidine units are being explored for their use in organic solar cells and as active layers in other organic electronic devices. tandfonline.comnih.govchemrxiv.org The electron-withdrawing character of the pyrimidine ring can enhance the electron mobility of these polymers. tandfonline.com

Below is a table summarizing the role of pyrimidine-based units in organic electronic and optoelectronic materials, for which 4-bromopyrimidine hydrochloride can serve as a key synthetic starting point.

| Material Class | Role of Pyrimidine Unit | Potential Application | Reference |

| Conjugated Polymers | Electron-deficient building block to lower HOMO/LUMO levels and enhance electron transport. | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | tandfonline.comnih.gov |

| Small Molecules for OLEDs | Forms the core of emissive or charge-transporting materials. | Organic Light-Emitting Diodes (OLEDs) | tandfonline.com |

| Liquid Crystalline Semiconductors | Induces specific mesophases and enhances charge carrier mobility. | Flexible Electronics, Sensors | tandfonline.com |

Building Blocks for Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

The rigid and geometrically defined structure of the pyrimidine ring makes it an attractive component for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials are characterized by their high surface areas, permanent porosity, and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis. This compound can be utilized as a monomer in the synthesis of such frameworks, where the pyrimidine unit acts as a node or a linker. The bromine atoms provide reactive sites for forming covalent bonds, typically through reactions like Sonogashira or Suzuki coupling, to build the extended porous network.

Recent research has highlighted the use of pyrimidine-containing building blocks in the synthesis of COFs. For example, a pyrimidine-functionalized COF has been designed and synthesized, demonstrating the excellent coordination ability of the nitrogen atoms on the pyrimidine ring for metal ions, which can be exploited for applications in catalysis. researchgate.net Another study reported a one-step synthesis of pyrimidine group-containing COFs for the detection of mercury (II), showcasing the potential for creating functionalized porous materials. patsnap.com The synthesis of a pyridine-based COF has also been shown to be an efficient adsorbent for organic dyes. rsc.org While these examples may not directly use this compound, they establish the principle that the pyrimidine core is a valuable component in COF design.

The table below outlines the use of pyrimidine derivatives in the synthesis of COFs.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of crystal engineering, this compound is a valuable precursor for ligands used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. alfa-chemistry.com After neutralization to 4-bromopyrimidine, the nitrogen atoms of the pyrimidine ring can coordinate to metal centers, while the bromo-substituent can be used for post-synthetic modification or to influence the packing of the framework through halogen bonding. The resulting MOFs and coordination polymers can exhibit a wide range of structures and properties, with applications in areas such as gas storage, separation, and magnetism. rsc.orgscientificlabs.co.uk

For instance, 4-bromopyridine (B75155), derived from its hydrochloride salt, has been used as a ligand to create three-dimensional cyanido-bridged networks with 3d metal ions. alfa-chemistry.com These materials have shown interesting magnetic properties, including one example that is a rare chiral magnet. alfa-chemistry.com The synthesis of these coordination polymers often involves mixing an aqueous solution of a metal salt with a solution containing this compound and a base to deprotonate the pyrimidine ring in situ. alfa-chemistry.com

The following table summarizes examples of MOFs and coordination polymers synthesized using 4-bromopyridine as a ligand.

Applications in Chemoresponsive Systems and Chemical Sensing

The pyrimidine core is a valuable scaffold for the design of chemoresponsive systems and chemical sensors due to its ability to participate in various non-covalent interactions and its influence on the photophysical properties of a molecule. This compound can serve as a starting material for the synthesis of complex pyrimidine derivatives that can act as fluorescent or colorimetric sensors for ions and small molecules. The electron-deficient nature of the pyrimidine ring can enhance the sensitivity of these sensors.

For example, a pyrimidine-based fluorescent sensor has been developed for the selective detection of the bacterium Pseudomonas aeruginosa. nih.gov In another study, a series of chromene-pyrimidine triad (B1167595) molecules were synthesized for the selective detection of Fe³⁺ ions. rsc.org These examples demonstrate the utility of the pyrimidine moiety in creating highly specific and sensitive detection systems. Porphyrin-based chemical sensors also utilize pyrimidine-fused structures to modulate their sensing properties. acs.org The synthesis of such advanced sensor molecules can be facilitated by using this compound as a key building block, allowing for the introduction of the pyrimidine unit and further functionalization.

The table below provides examples of pyrimidine-based chemosensors.

| Sensor Type | Target Analyte | Principle of Detection | Reference |

| Fluorescent Organic Nanoparticles | Pseudomonas aeruginosa | Enhancement of fluorescence intensity. | nih.gov |

| Chromene-pyrimidine triad molecules | Fe³⁺ ions | Turn-off fluorescence. | rsc.org |

| Porphyrin-based sensors | Various analytes (e.g., HCl, ammonia) | Changes in absorbance spectra. | acs.org |

Design and Synthesis of Liquid Crystalline Materials Utilizing Pyrimidine Cores

The incorporation of heterocyclic rings is a well-established strategy in the design of liquid crystalline materials with specific properties. The pyrimidine core, in particular, is a valuable component due to its ability to influence the mesomorphic behavior, dielectric anisotropy, and optical properties of the final material. tandfonline.comtandfonline.com this compound serves as a key synthetic intermediate for introducing the pyrimidine unit into the core structure of calamitic (rod-like) or discotic liquid crystals. fishersci.com The presence of the nitrogen atoms in the pyrimidine ring can lead to a higher clearing point and can affect the type of liquid crystalline phase formed. tandfonline.comtandfonline.com

Research has shown that liquid crystals containing a 2,5-disubstituted pyrimidine ring are often used in commercial liquid crystal displays (LCDs). tandfonline.com Furthermore, the design of novel liquid crystals with "de Vries-like" properties, which exhibit minimal layer shrinkage at the SmA-SmC phase transition, has been achieved using a 5-phenylpyrimidine (B189523) core. nih.gov The synthesis of such advanced liquid crystalline materials often involves cross-coupling reactions where the bromine atom of a pyrimidine derivative is replaced, a process for which this compound is a suitable starting material. tandfonline.comtandfonline.com

The following table highlights the impact of the pyrimidine core on the properties of liquid crystalline materials.

Strategic Role in Advanced Organic Synthesis

Utility as a Versatile Intermediate in the Convergent Synthesis of Complex Azine Structures

4-Bromopyrimidine (B1314319) hydrochloride serves as a pivotal building block in the convergent synthesis of complex azine structures. Its utility stems from the reactivity of the bromine atom at the 4-position, which is susceptible to displacement by a variety of nucleophiles. This feature allows for the strategic coupling of the pyrimidine (B1678525) core with other pre-functionalized molecular fragments, embodying the principles of convergent synthesis where complex molecules are assembled from smaller, well-defined units.

This approach is particularly valuable in the construction of fused heterocyclic systems. For instance, the pyrimidine moiety can be annulated with other rings to generate polycyclic structures of significant chemical and biological interest. Research has demonstrated the synthesis of novel hybrid molecules where a 1,3,5-triazine (B166579) ring is linked to pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netdiazepines. nih.gov In such syntheses, a pyrimidine-based precursor, often derived from a halo-pyrimidine intermediate, is reacted with another heterocyclic fragment, such as 2,4,5,6-tetraaminopyrimidine, to yield the final complex diazepine (B8756704) structure. nih.gov

The 4-bromo substituent is a key functional handle, making the pyrimidine ring an electrophilic partner in coupling reactions. It is an important precursor in the synthesis of 4-(substituted amino)pyrimidines, which are often difficult to access through other methods. clockss.org The reaction involves the displacement of the bromide by various amines, effectively "stitching" the pyrimidine core to another part of the target molecule. This method offers an attractive and often high-yielding alternative to multi-step synthetic sequences, streamlining the path to complex azine derivatives. clockss.org

Contribution to the Development of New Synthetic Routes for Diversified Heterocycles

The chemical reactivity of 4-bromopyrimidine hydrochloride has been instrumental in the development of novel synthetic pathways to a wide array of diversified heterocyclic compounds. Organic chemists have leveraged this intermediate to move beyond simple substitutions and construct entirely new ring systems fused to the pyrimidine core. Its role as a precursor facilitates the exploration of new chemical space, leading to the discovery of compounds with unique structural motifs. nih.gov

A notable example is the development of simple, one-pot reactions for the synthesis of condensed 4-bromopyrimidines. clockss.org In one such method, N-(cyanovinyl)amidines undergo cyclization in the presence of dry hydrogen bromide to directly form 4-bromopyrimidines. clockss.org This streamlined process avoids the harsher reagents and multi-step procedures traditionally used for bromination of hydroxypyrimidines. clockss.org

Furthermore, pyrimidine intermediates are central to the synthesis of novel tricyclic systems. For example, a 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine system was synthesized in a one-pot, two-step process starting from a substituted pyrimidine. researchgate.net This demonstrates the capacity of pyrimidine building blocks to participate in heterocyclization reactions that yield complex, multi-ring structures with potential applications in medicinal chemistry. researchgate.net The development of such routes is critical for producing libraries of diversified heterocycles for biological screening and drug discovery programs. nih.gov

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

| Dichloromethylpyrimidine | Benzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | One-pot heterocyclization with 2-aminophenol (B121084) followed by amination researchgate.net |

| N-(cyanovinyl)amidines | 4-Bromopyrimidines | One-pot cyclization catalyzed by dry hydrogen bromide clockss.org |

| Triazinyl-chalcones | Pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netdiazepines | Reaction with tetraaminopyrimidine dihydrochloride (B599025) nih.gov |

Considerations for Process Intensification and Scalable Synthesis in Research and Development

While this compound and related bromo-heterocycles are valuable in discovery chemistry, their transition to large-scale production presents significant challenges that necessitate considerations for process intensification. The scalable synthesis of such intermediates is often hampered by issues including the formation of regioisomeric mixtures, modest yields, and the high cost of starting materials or reagents. thieme.de

Developing a cost-effective, high-yielding, and commercially viable synthesis is paramount. thieme.de For instance, the synthesis of related building blocks like 4-bromo-1,2-dimethyl-1H-imidazole has been optimized to be performed on a kilogram scale with approximately 92% isolated yield, highlighting the successful application of process development principles. thieme.de Similar efforts are crucial for bromopyrimidine derivatives to ensure a reliable supply for research and development. This involves moving away from multi-step reactions that may not be efficient or safe for large-scale work. clockss.org

Process intensification focuses on designing manufacturing processes that are safer, cleaner, and more energy-efficient. For the synthesis of bromopyrimidines and their derivatives, this could involve:

Developing One-Pot Reactions: Combining multiple reaction steps into a single operation, as demonstrated in the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines, reduces waste, time, and energy consumption. clockss.org

Optimizing Reaction Conditions: Thoroughly screening solvents, bases, temperatures, and reaction times to maximize yield and minimize impurities.

Avoiding Hazardous Reagents: Replacing toxic or hazardous reagents like phosphorus oxybromide with safer alternatives where possible. clockss.org

Facilitating Purification: Designing routes where the final product can be easily isolated, for example, through crystallization rather than chromatography, which is often not feasible on an industrial scale. clockss.org

These considerations are essential for bridging the gap between small-scale laboratory discovery and the large-scale production required for advanced clinical or commercial applications.

Application in Method Development for Efficient Carbon-Heteroatom Bond Formation

This compound is a key substrate in the development and optimization of methods for forming carbon-heteroatom (C-X) bonds, particularly C-N, C-O, and C-S bonds. The electron-deficient nature of the pyrimidine ring activates the C4-Br bond towards various coupling reactions, making it an excellent platform for methodological studies.

C-N and C-O Bond Formation: The formation of C-N and C-O bonds via cross-coupling reactions is a cornerstone of modern organic synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently employed. tcichemicals.com Studies on analogous N-substituted 4-bromo-7-azaindoles have shown that efficient C-N coupling with amides, amines, and amino acid esters can be achieved using a combination of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a specialized ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃) in dioxane. beilstein-journals.orgnih.gov Similarly, C-O bond formation with phenols was found to be effective with a Pd(OAc)₂/Xantphos system using potassium carbonate (K₂CO₃) as the base. beilstein-journals.orgnih.gov

The choice of reaction conditions can be critical. In studies on the related 4-chlorothienopyrimidines, an unexpected C-O bond formation occurred during Suzuki coupling attempts when solvents were not properly degassed, whereas the expected C-C bond formation proceeded under degassed conditions. researchgate.net This highlights the sensitivity of these reactions and the importance of meticulous method development. Copper-catalyzed systems also provide a valuable, often more economical, alternative for C-N bond formation with halopyridines and related heterocycles. researchgate.net

C-S Bond Formation: The construction of C-S bonds is also an area of active research, with numerous methods being developed for the reaction of haloaromatics with various sulfur-containing reagents. rsc.org The reactivity of 4-bromopyrimidine makes it a suitable candidate for participating in such transformations, allowing for the synthesis of 4-thiopyrimidine derivatives.

| Bond Type | Reaction Type | Catalyst/Reagents | Substrate Example | Outcome/Significance |

| C-N | Palladium-catalyzed Cross-Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | N-protected 4-bromo-7-azaindole + Amine | Efficient formation of C-N bonds with a variety of amines. beilstein-journals.orgnih.gov |

| C-N | Copper-catalyzed Cross-Coupling | CuI, Ethylene Glycol, K₃PO₄ | 2-amino-5-iodopyridine + Amine | Provides an economical alternative to palladium catalysis for amination. researchgate.net |

| C-O | Palladium-catalyzed Cross-Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane | N-protected 4-bromo-7-azaindole + Phenol | Effective method for synthesizing aryl ethers from halo-azines. beilstein-journals.orgnih.gov |

| C-O | Unexpected Suzuki Side-Reaction | Pd(PPh₃)₄, Na₂CO₃ (non-degassed solvent) | 4-chlorothienopyrimidine + Boronic Acid | Demonstrates sensitivity of reaction outcome to conditions (O₂ presence). researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivities and Selective Transformations

The inherent reactivity of the 4-bromopyrimidine (B1314319) core, characterized by the electron-deficient nature of the pyrimidine (B1678525) ring and the presence of a labile bromine substituent, has traditionally been exploited in nucleophilic aromatic substitution (SNAr) reactions. However, future research is poised to delve into more unconventional transformations, unlocking new synthetic pathways and expanding the accessible chemical space.

One promising area is the exploration of base-catalyzed aryl halide isomerization. rsc.orgresearchgate.net Recent studies have demonstrated the potential to isomerize 3-bromopyridines to their more reactive 4-bromo counterparts, which then readily undergo nucleophilic substitution. rsc.orgresearchgate.net This tandem isomerization-substitution strategy allows for the functionalization of positions that are otherwise difficult to access directly. Mechanistic investigations suggest the involvement of pyridyne intermediates, opening up possibilities for trapping these reactive species with a variety of nucleophiles. rsc.org

Furthermore, the development of novel catalytic systems will be crucial for achieving previously inaccessible selective transformations. This includes the design of catalysts that can differentiate between the various C-H and C-Br bonds on the pyrimidine ring, enabling site-selective functionalization without the need for protecting groups. The exploration of photoredox catalysis, for instance, could provide a mild and efficient means to generate pyrimidine radicals, leading to a host of new bond-forming reactions.

A key challenge in this area is the inherent instability of 4-bromopyrimidine itself, which is why it is commonly supplied as the more stable hydrochloride salt. thieme-connect.comresearchgate.net Developing in-situ neutralization protocols or flow chemistry setups where the free base is generated and immediately consumed will be critical for expanding its synthetic utility. thieme-connect.com

Integration with Automation and High-Throughput Experimentation Platforms

The increasing complexity of modern chemical synthesis necessitates the adoption of more efficient and data-rich experimental workflows. High-throughput experimentation (HTE) and automated synthesis platforms offer a transformative approach to reaction discovery and optimization. nih.govyoutube.comnih.gov The integration of 4-bromopyrimidine hydrochloride into these platforms will significantly accelerate the exploration of its reactivity and the development of novel derivatives.